Product packaging for Indolo[2,3-b]quinoxalin-6-yl-acetic acid(Cat. No.:CAS No. 25681-06-5)

Indolo[2,3-b]quinoxalin-6-yl-acetic acid

Cat. No.: B1330901
CAS No.: 25681-06-5
M. Wt: 277.28 g/mol
InChI Key: FGDLTDGMACYSMB-UHFFFAOYSA-N
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Description

The study of heterocyclic compounds is a cornerstone of medicinal chemistry, and the indolo[2,3-b]quinoxaline nucleus represents a particularly important scaffold. benthamscience.com This planar, fused heterocyclic system is the foundation for a multitude of derivatives that have been investigated for various applications. Indolo[2,3-b]quinoxalin-6-yl-acetic acid itself serves as a key intermediate, enabling the synthesis of more complex molecules through modification of its acetic acid side chain.

The 6H-indolo[2,3-b]quinoxaline scaffold is a planar, fused heterocyclic system recognized for its wide array of pharmacological activities. nih.govresearchgate.net A primary mechanism through which many of its derivatives exert their biological effects is by intercalating with DNA. nih.govresearchgate.net The stability of the complex formed between the compound and DNA is a critical factor for its anticancer and antiviral activities and is influenced by the types of substituents and side chains attached to the core nucleus. nih.govresearchgate.net

Derivatives of this scaffold have demonstrated a broad spectrum of biological properties, including:

Anticancer activity researchgate.netimist.ma

Antiviral activity researchgate.netimist.ma

Antibacterial activity researchgate.netjocpr.com

Anticonvulsant properties researchgate.netjocpr.com

Antimalarial activity researchgate.net

Highly active derivatives such as B-220, 9-OH-B-220, and NCA0424 have shown a strong binding affinity to DNA. nih.govresearchgate.net This inherent bioactivity makes the 6H-indolo[2,3-b]quinoxaline structure a valuable template for the design and development of novel therapeutic molecules. nih.govresearchgate.net Beyond medicine, the scaffold is also being explored in materials science, for example, as a stable anolyte for nonaqueous redox flow batteries and in the development of materials for organic electronics. benthamscience.comacs.orgnih.gov

The foundational method for synthesizing the indolo[2,3-b]quinoxaline core has been well-established for many years. The most common and versatile approach involves the condensation reaction between an indoline-2,3-dione (commonly known as isatin) or one of its derivatives, and an aryl-1,2-diamine, such as o-phenylenediamine (B120857). benthamscience.comresearchgate.netimist.ma

This reaction is typically carried out in a solvent like boiling glacial acetic acid or xylene. jocpr.comresearchgate.net Variations of this synthesis exist, including microwave-assisted approaches that can accelerate the reaction. benthamscience.comresearchgate.net This modular and convergent synthetic route is highly effective, as it allows for the facile preparation of a wide library of derivatives by simply varying the substituents on the isatin (B1672199) and o-phenylenediamine precursors. acs.orgnih.gov This straightforward synthesis has been crucial to the extensive exploration of this compound class.

Current research primarily positions this compound not as an end-product with direct applications, but as a crucial synthetic intermediate. Its value lies in the reactive carboxylic acid group, which serves as a handle for further chemical modifications to build more elaborate molecules.

A common synthetic strategy begins with 6H-indolo[2,3-b]quinoxaline, which is treated with ethyl chloroacetate (B1199739) to produce Ethyl [6H-indolo(2,3-b)quinoxaline]-1-acetate. researchgate.net This ester is then converted via amination with hydrazine (B178648) hydrate (B1144303) into 6H-indolo(2,3-b)quinoxaline-1-acetic acid hydrazide. researchgate.net This acid hydrazide is a stable and versatile building block.

In one line of research, this acid hydrazide was condensed with various aromatic aldehydes to form Schiff bases. These intermediates then underwent a cycloaddition reaction with chloroacetyl chloride to yield a novel series of azetidinone derivatives. researchgate.net These final compounds were subsequently evaluated for their antimicrobial activity. researchgate.net

A similar research thrust has utilized the related compound, 3-(6H-indolo[2,3-b]quinoxalin-6-yl) propane (B168953) hydrazide, as a key precursor for synthesizing a variety of other heterocyclic systems, including 1,3,4-thiadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. nih.govbenthamdirect.com This demonstrates a broader trend where the N-6 position of the indoloquinoxaline ring is functionalized with a carboxyalkyl group, which is then converted to a hydrazide to serve as a versatile starting point for creating diverse molecular architectures.

Table 1: Azetidinone Derivatives Synthesized from 6H-indolo(2,3-b)quinoxaline-1-acetic acid hydrazide This table is based on findings from a study on novel 6H-indolo(2,3-b)quinoxaline fused azetidinones. The study reported that the synthesized compounds were active against various bacterial and fungal species, with para-nitro substituted derivatives showing notable antimicrobial activity. researchgate.net

Derivative NameGeneral StructureKey Reagents
N-(3-chloro-2-oxo-4-aryl azetidin-1-yl)-2-[6H-indolo(2,3-b)quinoxalin-6-yl]acetamidesA series of compounds where the 'aryl' group is varied (e.g., phenyl, nitrophenyl, hydroxyphenyl).Aromatic aldehydes, Chloroacetyl chloride, Triethylamine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11N3O2 B1330901 Indolo[2,3-b]quinoxalin-6-yl-acetic acid CAS No. 25681-06-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-indolo[3,2-b]quinoxalin-6-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2/c20-14(21)9-19-13-8-4-1-5-10(13)15-16(19)18-12-7-3-2-6-11(12)17-15/h1-8H,9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDLTDGMACYSMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346870
Record name Indolo[2,3-b]quinoxalin-6-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25681-06-5
Record name Indolo[2,3-b]quinoxalin-6-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Indolo 2,3 B Quinoxalin 6 Yl Acetic Acid

Classical Approaches to the Indolo[2,3-b]quinoxaline Core Elaboration

The formation of the indolo[2,3-b]quinoxaline scaffold is most commonly achieved through the condensation of an isatin (B1672199) derivative with an o-phenylenediamine (B120857) derivative. This reaction is a robust and widely utilized method for constructing the tetracyclic core structure.

Condensation Reactions Utilizing Isatin and o-Phenylenediamine Derivatives

The reaction between isatin and o-phenylenediamine derivatives is a cornerstone in the synthesis of indolo[2,3-b]quinoxalines. nih.govresearchgate.netacs.org This condensation reaction typically proceeds with high efficiency and is amenable to a variety of substituted starting materials, allowing for the generation of a diverse library of indolo[2,3-b]quinoxaline analogs. The core synthesis involves the reaction of the dicarbonyl compound, isatin, with the diamine, o-phenylenediamine, leading to the formation of the pyrazine (B50134) ring fused to the indole (B1671886) and benzene (B151609) rings.

Acid catalysts play a crucial role in promoting the condensation reaction between isatin and o-phenylenediamine. Glacial acetic acid is a commonly employed solvent and catalyst for this transformation. researchgate.netimist.ma It facilitates the reaction by protonating the carbonyl groups of isatin, thereby increasing their electrophilicity and rendering them more susceptible to nucleophilic attack by the amino groups of o-phenylenediamine. Other Brønsted acids, such as formic acid and hydrochloric acid, have also been utilized as catalysts. researchgate.net The acidic medium ensures the efficient formation of the indolo[2,3-b]quinoxaline core.

To accelerate the synthesis of the indolo[2,3-b]quinoxaline core, microwave-assisted organic synthesis (MAOS) has been effectively employed. researchgate.netresearchgate.net Microwave irradiation can significantly reduce reaction times compared to conventional heating methods, often leading to improved yields and cleaner reaction profiles. This technique provides rapid and uniform heating of the reaction mixture, which can enhance the rate of the condensation reaction. For instance, the synthesis of 2-{(6H-indolo[2,3-b]quinoxalin-6-yl)methyl}-5-aryl-1,3,4-oxadiazoles has been achieved efficiently using microwave irradiation starting from 1,2-diaminobenzene and isatins. researchgate.net

The choice of solvent and reaction conditions can influence the outcome of the condensation reaction. While glacial acetic acid often serves as both solvent and catalyst, other solvents have also been explored. researchgate.netimist.ma Refluxing in solvents like methanol (B129727) in the presence of an acid catalyst is a common practice. researchgate.netimist.ma The reaction temperature and duration are critical parameters that are optimized to maximize the yield of the desired indolo[2,3-b]quinoxaline product. The table below summarizes various reaction conditions reported for the synthesis of the indolo[2,3-b]quinoxaline core.

ReactantsCatalyst/SolventTemperatureTimeYield (%)
Isatin, o-PhenylenediamineGlacial Acetic AcidReflux-High
1-long chain alkyl-indoline-2,3-diones, o-phenylenediamineXyleneReflux12 h-
Isatin derivatives, 1,2-diaminocyclohexaneAcetic Acid / MethanolReflux--

Introduction of the Acetic Acid Moiety to the Indolo[2,3-b]quinoxaline System

Once the indolo[2,3-b]quinoxaline core is synthesized, the next step is the introduction of the acetic acid moiety at the C-6 position. This is typically achieved through alkylation strategies.

The nitrogen atom at the 6-position (N-6) of the indolo[2,3-b]quinoxaline core is nucleophilic and can be readily alkylated. nih.govnih.gov This provides a convenient handle for the introduction of various side chains, including the acetic acid group. The general strategy involves the reaction of the 6H-indolo[2,3-b]quinoxaline with a suitable alkylating agent containing a two-carbon chain with a precursor to the carboxylic acid, such as an ester or a nitrile.

A common approach is the N-alkylation with an ethyl haloacetate, such as ethyl bromoacetate (B1195939), in the presence of a base. The base, typically a carbonate like potassium carbonate, deprotonates the N-6 position, generating an anion that then attacks the electrophilic carbon of the ethyl bromoacetate. This results in the formation of the corresponding ethyl ester of Indolo[2,3-b]quinoxalin-6-yl-acetic acid. Subsequent hydrolysis of the ester group under acidic or basic conditions yields the final product, this compound. nih.gov

Starting MaterialReagentBaseSolventIntermediate Product
6H-Indolo[2,3-b]quinoxalineEthyl bromoacetateK₂CO₃Acetone/DMFEthyl Indolo[2,3-b]quinoxalin-6-yl-acetate
Precursors and Reagents for Acetic Acid Side Chain Formation

The introduction of the acetic acid moiety at the N-6 position of the indolo[2,3-b]quinoxaline nucleus is a key step in the synthesis of the title compound. This transformation typically follows the initial formation of the 6H-indolo[2,3-b]quinoxaline scaffold. The process is an N-alkylation reaction, where the nitrogen atom at position 6 acts as a nucleophile.

The primary precursor is the unsubstituted 6H-indolo[2,3-b]quinoxaline, which is synthesized by the condensation of isatin and o-phenylenediamine, often in a solvent like boiling acetic acid. benthamscience.comresearchgate.netimist.ma Once the core is formed, the acetic acid side chain is introduced using a suitable two-carbon building block. A common reagent for this purpose is an ester of a haloacetic acid, such as ethyl bromoacetate or ethyl chloroacetate (B1199739).

The reaction proceeds by deprotonating the N-H at position 6 with a base to enhance its nucleophilicity, followed by an attack on the electrophilic carbon of the haloacetate. The resulting ester, ethyl 2-(6H-indolo[2,3-b]quinoxalin-6-yl)acetate, is then hydrolyzed under acidic or basic conditions to yield the final product, this compound. Related synthetic routes for derivatives involve intermediates like 3-(6H-indolo[2,3-b]quinoxalin-6-yl)propane hydrazide, which is derived from a carboethoxy precursor, highlighting the utility of this general alkylation-hydrolysis strategy. researchgate.netnih.gov

Table 1: Precursors and Reagents for Acetic Acid Side Chain Formation

Role Compound Name Chemical Formula
Core Precursor 6H-Indolo[2,3-b]quinoxaline C₁₄H₉N₃
Alkylating Reagent Ethyl bromoacetate C₄H₇BrO₂
Base (for N-alkylation) Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) NaH / K₂CO₃

Advanced Synthetic Strategies for this compound Derivatives

Modern synthetic organic chemistry offers powerful tools for the functionalization of heterocyclic systems. For indolo[2,3-b]quinoxaline derivatives, transition-metal-catalyzed cross-coupling reactions are instrumental in creating carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of diverse substituents onto the core structure.

Sonogashira C-C Cross-Coupling Reactions in Indolo[2,3-b]quinoxaline Synthesis

The Sonogashira cross-coupling reaction is a highly effective method for forming carbon-carbon bonds between aryl or vinyl halides and terminal alkynes. wikipedia.org This reaction has been successfully applied to the synthesis of various indolo[2,3-b]quinoxaline derivatives. jomardpublishing.comscilit.com The methodology typically involves the reaction of a halogenated indolo[2,3-b]quinoxaline, such as 9-iodo-6H-indolo[2,3-b]quinoxaline, with a terminal acetylene. jomardpublishing.com

The reaction is catalyzed by a palladium complex, with a copper(I) co-catalyst, in the presence of a base. wikipedia.orgjomardpublishing.com This approach allows for the introduction of various substituted alkynyl groups at specific positions on the indolo[2,3-b]quinoxaline skeleton. A notable challenge in Sonogashira couplings is the potential for undesired homocoupling of the alkyne partner (Glaser coupling), which can be mitigated by maintaining an inert atmosphere and careful control of reaction conditions. wikipedia.orgjomardpublishing.com In some cases, protecting the indole N-H group, for instance with a benzyl (B1604629) group, is performed prior to the coupling reaction. jomardpublishing.com

Table 2: Example of Sonogashira Coupling in Indolo[2,3-b]quinoxaline Synthesis

Aryl Halide Terminal Alkyne Catalysts Product Type
9-iodo-6-benzyl-indolo[2,3-b]quinoxaline Phenylacetylene Pd catalyst, Cu co-catalyst 9-(Phenylethynyl)-6-benzyl-6H-indolo[2,3-b]quinoxaline

Ullmann C-N Coupling Protocols for Nitrogen Functionalization

The Ullmann condensation or coupling reaction is a classic method for forming carbon-nitrogen bonds, typically involving an aryl halide and an amine in the presence of a copper catalyst. This protocol has been adapted for the C-9 functionalization of the 6H-indolo[2,3-b]quinoxaline scaffold. tsu.ge

In a specific application, 9-iodo-6-benzyl-indolo[2,3-b]quinoxaline was reacted with benzylamine (B48309) under Ullmann C-N cross-coupling conditions. tsu.ge The catalytic system employed copper(I) iodide (CuI) as the catalyst and L-proline as a bidentate ligand, which facilitates the coupling process. tsu.ge This modified Ullmann protocol demonstrates an effective route for introducing nitrogen-based substituents onto the indolo[2,3-b]quinoxaline ring system, expanding the chemical diversity of accessible derivatives. jomardpublishing.comscilit.com

Table 3: Ullmann C-N Coupling for Indolo[2,3-b]quinoxaline Functionalization

Aryl Halide Amine Catalytic System Product Type

Cycloaddition Reactions for Novel Fused Systems

Derivatives of this compound can serve as versatile precursors for the construction of novel fused heterocyclic systems through cyclization reactions. While not classic pericyclic cycloadditions, these transformations are crucial for building molecular complexity. For instance, the acetic acid moiety can be converted into a carbohydrazide (B1668358) group, 2-(6H-indolo[2,3-b]quinoxalin-6-yl)acetohydrazide. researchgate.net

This acetohydrazide intermediate is a valuable building block that can undergo thermal cyclocondensation reactions with various reagents to form new five-membered rings. researchgate.netresearchgate.net A notable example is the reaction with carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃), which leads to the formation of 6-((5-aryl-1,3,4-oxadiazol-2-yl)methyl)-6H-indolo[2,3-b]quinoxalines. researchgate.net This strategy effectively fuses a 1,3,4-oxadiazole (B1194373) ring to the parent structure via the acetic acid side chain, providing access to novel and complex chemical entities.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
6H-Indolo[2,3-b]quinoxaline
Indoline-2,3-dione (Isatin)
o-Phenylenediamine
Ethyl bromoacetate
Ethyl chloroacetate
Ethyl 2-(6H-indolo[2,3-b]quinoxalin-6-yl)acetate
3-(6H-indolo[2,3-b]quinoxalin-6-yl)propane hydrazide
9-iodo-6H-indolo[2,3-b]quinoxaline
9-iodo-6-benzyl-indolo[2,3-b]quinoxaline
Phenylacetylene
9-(Phenylethynyl)-6-benzyl-6H-indolo[2,3-b]quinoxaline
Benzylamine
L-proline
9-(Benzylamino)-6-benzyl-6H-indolo[2,3-b]quinoxaline
2-(6H-indolo[2,3-b]quinoxalin-6-yl)acetohydrazide
6-((5-aryl-1,3,4-oxadiazol-2-yl)methyl)-6H-indolo[2,3-b]quinoxaline

Biological and Pharmacological Activities of Indolo 2,3 B Quinoxalin 6 Yl Acetic Acid and Analogues

Anticancer and Cytotoxic Activities of Indolo[2,3-b]quinoxaline Derivatives

The 6H-indolo[2,3-b]quinoxaline scaffold is a cornerstone for a variety of derivatives exhibiting significant anticancer and cytotoxic properties. researchgate.nettandfonline.com These compounds are analogues of the cytotoxic agent ellipticine (B1684216) and have demonstrated a broad spectrum of antitumor activities. tandfonline.comresearchgate.net The pharmacological action of these derivatives is primarily attributed to their interaction with DNA, leading to the disruption of essential cellular processes and ultimately, cancer cell death. researchgate.netnih.gov The nature and position of substituents on the indoloquinoxaline core play a critical role in modulating their cytotoxic potency. tandfonline.com

Mechanisms of Action: DNA Intercalation

The predominant mechanism through which indolo[2,3-b]quinoxaline derivatives exert their cytotoxic effects is DNA intercalation. tandfonline.comresearchgate.netnih.gov Their planar, fused heterocyclic structure allows them to slip between the base pairs of the DNA double helix. nih.govchalmers.se This intercalation disrupts DNA replication and other vital processes. researchgate.net The stability of the resulting compound-DNA complex is a key determinant of the compound's biological activity. researchgate.netnih.gov

The specific side chains and substituents attached to the 6H-indolo[2,3-b]quinoxaline nucleus significantly influence the binding affinity and stability of this interaction. nih.govnih.gov For example, derivatives with a dimethylaminoethyl side chain have been shown to bind strongly to DNA. nih.gov The orientation of these side chains can also determine binding preferences, with some compounds favoring GC-rich regions of the DNA minor groove, while others show a preference for AT-rich sequences. nih.govnih.govnih.gov Spectroscopic studies confirm that these derivatives bind to DNA through an intercalative mode, causing a significant red-shift and hypochromic effect in their absorption spectra. chalmers.se

Modulation of Topoisomerase Enzymes

While structurally similar to the topoisomerase II inhibitor ellipticine, many 6H-indolo[2,3-b]quinoxaline derivatives are surprisingly poor inhibitors of this enzyme. researchgate.netnih.govresearchgate.net Studies have indicated that topoisomerase II is not the main cellular target for these compounds and that their cytotoxic action is primarily driven by DNA intercalation rather than by poisoning topoisomerases. nih.govresearchgate.net In fact, cancer cells that are resistant to known topoisomerase II poisons, such as etoposide, remain sensitive to these indolo[2,3-b]quinoline derivatives, further suggesting a distinct mechanism of action. nih.gov

However, it is noteworthy that structural isomers, specifically a series of 5H-indolo[2,3-b]quinoline derivatives, have been found to act as effective inhibitors of DNA topoisomerase II. nih.govresearchgate.net These compounds were shown to stimulate the formation of topoisomerase-II-mediated DNA cleavage at low micromolar concentrations. nih.gov This highlights how subtle changes in the core structure can significantly alter the primary biological target.

Cell Cycle Arrest and Apoptosis Induction

A key consequence of the interaction between indolo[2,3-b]quinoxaline derivatives and cancer cells is the disruption of the normal cell cycle, leading to programmed cell death (apoptosis). The most cytotoxic compounds in this class have been shown to cause a significant accumulation of cells in the G2/M phase of the cell cycle. nih.gov Flow cytometry analyses have confirmed that these derivatives can induce cell cycle arrest, with some analogues causing aggregation of tumor cells in the G0/G1, S, and G2/M phases. mdpi.com

The induction of cell cycle arrest is often followed by apoptosis. nih.gov A hallmark of this process is the appearance of a sub-G1 peak in cell cycle analysis, which represents the apoptotic cell population. mdpi.com Mechanistically, certain derivatives have been shown to upregulate the expression of pro-apoptotic proteins such as caspase-3 and the tumor suppressor protein p53, while downregulating proteins associated with proliferation. nih.gov

Cytotoxic Evaluation Against Specific Cancer Cell Lines (e.g., HL-60, A-549, HeLa, DU-145)

Indolo[2,3-b]quinoxaline derivatives have been evaluated against a wide array of human cancer cell lines, demonstrating varying degrees of cytotoxicity. The human promyelocytic leukemia (HL-60) cell line has been frequently used, with several derivatives showing significant activity. tandfonline.comnih.gov Other sensitive cell lines include human lung adenocarcinoma (A-549), breast cancer (MCF-7), melanoma (Hs294T), uterine sarcoma (MES-SA), and colon cancer (LoVo). researchgate.netresearchgate.net The cytotoxic efficacy is often quantified by the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cells.

Compound DerivativeCell LineActivity / IC50 ValueSource
IDQ-5, IDQ-10, IDQ-11, IDQ-13, IDQ-14HL-60 (Leukemia)Significant in vitro activity nih.gov
5b, 5d, 5g, 5lVarious (59 human tumor cell panel)Appreciable anticancer activity researchgate.net
Methyl- and methoxy-substituted derivativesHL-60/MX2 (Etoposide-resistant Leukemia)Susceptible nih.gov
5H-indolo[2,3-b]indoloquinoline O-aminoglycosidesA549 (Lung), MCF-7 (Breast), Hs294T (Melanoma), HL-60 (Leukemia), MES-SA (Uterine Sarcoma), LoVo (Colon)Anti-proliferative activity researchgate.net
BAPPN (a 5-methyl-5H-indolo[2,3-b]quinoline derivative)HepG2 (Hepatocellular Carcinoma)3.3 µg/mL nih.gov
BAPPNMCF-7 (Breast)3.1 µg/mL nih.gov
BAPPNA549 (Lung)9.96 µg/mL nih.gov
BAPPNHCT-116 (Colon)23 µg/mL nih.gov

Reversal of Multidrug Resistance (MDR)

An intriguing property of some highly active 6H-indolo[2,3-b]quinoxaline derivatives is their ability to modulate or reverse multidrug resistance (MDR) in cancer cells. researchgate.netresearchgate.net This is particularly significant because these same compounds often show poor inhibitory activity against topoisomerase II, a common target for drugs to which cells develop resistance. researchgate.netnih.gov This suggests that their mechanism for overcoming resistance is independent of topoisomerase II inhibition. Certain 6H-analogs have been shown to be effective against MDR cell lines, whereas some 5H-derivatives were not, indicating that the core structure is again crucial for this specific activity. researchgate.net

Antiviral Properties of Indolo[2,3-b]quinoxaline Scaffolds

Beyond their anticancer potential, indolo[2,3-b]quinoxaline scaffolds are notable for their well-defined antiviral activities. tandfonline.comresearchgate.net They represent a unique class of DNA intercalators that inhibit the replication of several viruses, particularly those in the herpesviridae family. researchgate.net

Derivatives have demonstrated excellent effects against human cytomegalovirus (CMV), herpes simplex virus type 1 (HSV-1), and varicella-zoster virus (VZV). nih.govchalmers.se The proposed mechanism of antiviral action involves the intercalation of the compound into the viral DNA helix. chalmers.se This binding event is thought to disrupt processes that are essential for the virus, such as viral uncoating, thereby inhibiting its replication cycle. chalmers.se The DNA binding constants for these compounds are high, and some derivatives exhibit a preference for AT-rich regions, which can be useful for targeting viral genomes that are often rich in AT content. nih.govchalmers.se

Interferon-Inducing Activity

Certain derivatives of the 6H-indolo[2,3-b]quinoxaline structure have been identified as potent inducers of interferon. nih.gov Specifically, studies on a series of 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines demonstrated that these compounds are low-toxicity, yet powerful, interferon inducers. nih.gov This activity is significant, as interferon inducers play a crucial role in modulating the immune response, particularly in the context of viral infections. The ability to stimulate interferon production is often linked with the antiviral properties observed in this class of compounds. researchgate.netnih.gov Among the tested analogues, morpholine (B109124) and 4-methyl-piperidine derivatives were found to be particularly active. nih.gov

Activity Against Specific Viral Pathogens

The antiviral properties of indolo[2,3-b]quinoxaline derivatives are well-documented, with specific analogues showing significant efficacy against various herpesviruses. chalmers.se The compound B-220, a 2,3-dimethyl(dimethylaminoethyl)5H-indolo-(2,3-b)quinoxaline, is one of the most extensively studied analogues in this regard. nih.gov Research has shown that B-220 effectively inhibits the replication of Herpes Simplex Virus type 1 (HSV-1), Cytomegalovirus (CMV), and Varicella-Zoster Virus (VZV) in cell cultures at concentrations ranging from 1 to 5 µM. nih.gov

The antiviral mechanism appears to involve the inhibition of viral DNA synthesis. nih.gov This action is thought to stem from the molecule's ability to intercalate into the DNA helix, thereby disrupting processes essential for viral replication. nih.govchalmers.se The activity is observed at concentrations three to fifteen times lower than those causing cellular toxicity, indicating a favorable therapeutic window. nih.gov Further studies with novel mono- and di-cationic derivatives have confirmed excellent inhibitory effects against human CMV, HSV-1, and VZV. nih.gov

Viral PathogenActive Compound/AnalogueEffective ConcentrationReference
Herpes Simplex Virus type 1 (HSV-1)B-2201 to 5 µM nih.gov
Cytomegalovirus (CMV)B-2201 to 5 µM nih.gov
Varicella-Zoster Virus (VZV)B-2201 to 5 µM nih.gov
Human CMV (HCMV)Novel cationic derivativesDemonstrated 100% inhibition in modified tests chalmers.se

Antimicrobial Activities: Antibacterial and Antifungal Effects

Derivatives of the indolo[2,3-b]quinoxaline and the broader quinoxaline (B1680401) family have been evaluated for their antimicrobial properties, demonstrating a spectrum of activity against various bacterial and fungal strains. jocpr.commdpi.com Some synthesized analogues have shown slight to moderate antibacterial activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. jocpr.com

Notably, certain 6H-indolo[2,3-b]quinoxaline amine derivatives were assessed for antimycobacterial activity and exhibited a moderate bacteriostatic effect against Mycobacterium tuberculosis H37Rv. researchgate.net In the realm of antifungal research, specific derivatives have been synthesized and tested against strains like Candida albicans and Aspergillus flavus, with some compounds showing considerable activity. jgpt.co.innih.gov For instance, a pentacyclic quinoxaline derivative displayed high antifungal activity against both these strains with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL. nih.gov

MicroorganismTypeCompound ClassObserved ActivityReference
Staphylococcus aureusGram-positive BacteriaIndolo[2,3-b]quinoxaline analoguesSlight antibacterial activity jocpr.com
Bacillus subtilisGram-positive BacteriaIndolo[2,3-b]quinoxaline analoguesSlight antibacterial activity jocpr.com
Escherichia coliGram-negative BacteriaIndolo[2,3-b]quinoxaline analoguesSlight antibacterial activity jocpr.com
Mycobacterium tuberculosis H37RvBacteria6H-indolo[2,3-b]quinoxaline amine derivativesModerate bacteriostatic effect researchgate.net
Candida albicansFungusPentacyclic quinoxaline derivativeHigh activity (MIC 16 μg/mL) nih.gov
Aspergillus flavusFungusPentacyclic quinoxaline derivativeHigh activity (MIC 16 μg/mL) nih.gov

Anti-inflammatory Investigations of Indolo[2,3-b]quinoxaline Derivatives

The anti-inflammatory potential of indolo[2,3-b]quinoxaline derivatives has been an area of active investigation. Studies have shown that compounds related to this scaffold can mitigate inflammatory responses. For example, a derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, demonstrated a significant anti-inflammatory effect in a model of methotrexate-induced inflammation. nih.gov This effect was characterized by a substantial decrease in the levels of key inflammatory mediators, including interleukin 1-beta (IL-1β) and nuclear factor kappa-B (NF-κB). nih.gov

Furthermore, a series of indoloquinoxaline derivatives related to the antiviral agent B-220 have been reported to have a significant effect against autoimmune inflammatory diseases, suggesting a broader potential for these compounds in treating inflammation-related pathologies. chalmers.se

Other Reported Biological Activities

Recent research has uncovered the potential of indolo[2,3-b]quinoxaline derivatives in the context of metabolic disorders like diabetes. One small molecule derivative, identified as PK2, has been shown to increase insulin (B600854) secretion in INS-1 cells. researchgate.net In animal models of diabetes, oral administration of PK2 helped lower high blood glucose levels, induced β-cell replication, and reduced β-cell apoptosis. researchgate.net Other related quinoxalinone derivatives have also demonstrated hypoglycemic activity in a high glucose-induced insulin resistance model, indicating their potential to improve glucose utilization. nih.gov Some indoline (B122111) derivatives have been shown to exert antidiabetic effects through the inhibition of the α-amylase enzyme. bdpsjournal.org

A significant recent finding is the activity of 6H-indolo-[2,3-b]-quinoxaline derivatives as inhibitors of the Src homology 2 domain-containing phosphatase 1 (SHP1). rsc.orgrsc.org SHP1 is a protein tyrosine phosphatase, and its dysfunction has been implicated in various diseases, including cancer. rsc.org Research has demonstrated that the introduction of a carboxymethyl group at the N-6 position of the indoloquinoxaline core, as seen in Indolo[2,3-b]quinoxalin-6-yl-acetic acid, significantly enhances the inhibitory activity against SHP1. rsc.org Several compounds with this feature exhibited potent inhibition of the SHP1 enzyme, with IC50 values in the low micromolar range. rsc.org

CompoundSHP1PTP IC50 (μM)Reference
Compound 5a2.34 ± 0.06 rsc.org
Compound 5c3.15 ± 0.19 rsc.org
Compound 5d3.12 ± 0.46 rsc.org

This inhibitory action, combined with the inherent fluorescence characteristics of the indoloquinoxaline scaffold, makes these compounds promising bifunctional agents for both therapeutic intervention and biological imaging related to SHP1 activity. rsc.orgrsc.org

SIRT1 Modulating Capabilities

Extensive searches of scientific literature and databases have revealed no specific research or documented findings on the SIRT1 modulating capabilities of this compound or its direct analogues. While the broader class of quinoxaline-containing compounds has been investigated for various pharmacological activities, and some distinct derivatives have been explored as modulators of sirtuin enzymes, there is currently no available data to suggest that this compound itself has been evaluated for its ability to activate or inhibit SIRT1.

Therefore, no data tables or detailed research findings regarding the SIRT1 modulating effects of this specific compound can be provided.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Impact of Substituents on Biological Efficacy

The biological efficacy of 6H-indolo[2,3-b]quinoxaline derivatives is significantly influenced by the nature and position of substituents on the heterocyclic core. Studies have demonstrated that modifications at various positions of the indolo[2,3-b]quinoxaline nucleus can modulate their cytotoxic and other pharmacological activities.

One of the primary mechanisms of action for many 6H-indolo[2,3-b]quinoxaline derivatives is their ability to intercalate into DNA. researchgate.net The thermal stability of the complex formed between the compound and DNA is a critical parameter for its anticancer and antiviral activities. researchgate.net This stability is directly dependent on the types of substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus. researchgate.net

A study focusing on the cytotoxic activity of a series of 6H-indolo[2,3-b]quinoxaline derivatives against the human leukemia (HL-60) cell line revealed that the nature of the substituent on ring A plays a crucial role in their cytotoxicity. tandfonline.com For instance, compounds with specific substitutions exhibited significant in vitro activity. tandfonline.com

The introduction of different side chains at the N-6 position of the indolo[2,3-b]quinoxaline ring system has been a common strategy to explore SAR. While direct and extensive SAR studies on the acetic acid moiety at this position are not widely reported, research on derivatives with other N-6 substituents provides some understanding. For example, the presence of a 2-(dimethylaminoethyl) side chain at the N-6 position has been noted in compounds with antiviral activity against the herpes virus, which is attributed to their DNA binding properties. sapub.org

Furthermore, the synthesis of novel 6-((1H-1,2,3-triazol-4-yl)methyl)-6H-indolo[2,3-b]quinoxalines has shown that modifications at the N-6 position can lead to compounds with significant antiproliferative effects against various cancer cell lines, including hepatocellular carcinoma (Hep-G2), breast cancer (MCF-7), and colon cancer (HCT116). rsc.org

The following table summarizes the impact of various substituents on the cytotoxic activity of 6H-indolo[2,3-b]quinoxaline derivatives against the HL-60 cell line, as reported in a specific study. tandfonline.com

Compound IDSubstituent(s)IC₅₀ (µM) against HL-60
IDQ-57-CON(CH₃)₂Active
IDQ-6N-ethylActive
IDQ-109-N(CH₃)₂Active
IDQ-119-N-ethyl-N-phenylActive
IDQ-149-(4-methylpiperazin-1-yl)Active
IDQ-47-NO₂Inactive
IDQ-72-ClInactive
IDQ-99-BrInactive

Correlation of Molecular Descriptors with Pharmacological Effects

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to correlate the molecular descriptors of 6H-indolo[2,3-b]quinoxaline derivatives with their pharmacological effects, primarily their cytotoxic activity. These studies aim to develop mathematical models that can predict the biological activity of new compounds based on their structural features.

A QSAR study on a series of 6H-indolo[2,3-b]quinoxaline derivatives with cytotoxic activity against the HL-60 cell line suggested that the cytotoxic potency could be modeled using specific molecular descriptors. tandfonline.com The derived QSAR model indicated that for increased cytotoxic potency, candidate structures should ideally incorporate cyclic substituents or substituents with primary carbon atoms. tandfonline.com This suggests that the size, shape, and electronic properties of the substituents play a significant role in the interaction of these compounds with their biological targets.

Strategic Modification of the Indolo[2,3-b]quinoxaline Nucleus for Enhanced Activity

The strategic modification of the indolo[2,3-b]quinoxaline nucleus is a key approach in medicinal chemistry to enhance the biological activity and selectivity of these compounds. The versatility of the indolo[2,3-b]quinoxaline scaffold allows for modifications at multiple positions, leading to the generation of diverse chemical libraries for biological screening. researchgate.net

A primary strategy involves the introduction of various substituents on the aromatic rings of the indolo[2,3-b]quinoxaline core. As discussed in the SAR section, the nature and position of these substituents can have a profound impact on activity. For example, the synthesis of derivatives with different substitution patterns on the indole (B1671886) or quinoxaline (B1680401) rings is a common approach to optimize activity. tandfonline.comresearchgate.net

Another key strategic modification involves the derivatization of the N-6 position of the indole ring. The attachment of various side chains at this position can influence the compound's solubility, cell permeability, and interaction with biological targets. The acetic acid group in Indolo[2,3-b]quinoxalin-6-yl-acetic acid is one such modification. Further derivatization of this acetic acid moiety, for instance, by forming amides or esters, could lead to prodrugs with altered pharmacokinetic properties or new compounds with different biological profiles. The synthesis of 3-(6H-indolo[2,3-b]quinoxalin-6-yl) propane (B168953) hydrazide and its subsequent conversion to various five- and six-membered heterocyclic rings demonstrates the utility of modifying the N-6 side chain to create novel chemical entities. nih.gov

The synthesis of conjugates of indolo[2,3-b]quinoline with other bioactive molecules is another emerging strategy to enhance anticancer activity. nih.gov This approach could potentially be applied to this compound, where the carboxylic acid group provides a convenient handle for conjugation.

Computational and Theoretical Investigations of Indolo 2,3 B Quinoxalin 6 Yl Acetic Acid

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of the 6H-indolo[2,3-b]quinoxaline scaffold, a primary mechanism of action identified is the intercalation into DNA. nih.gov This planar, fused heterocyclic system is analogous to other known DNA intercalating agents. psu.eduresearchgate.net

Docking simulations for this class of compounds frequently model interactions with DNA helices and associated enzymes like topoisomerases. mdpi.com The mechanism of antiviral and cytotoxic action for many derivatives is believed to involve their insertion into the DNA helix, which disrupts processes essential for replication. psu.eduresearchgate.net Studies on various 6H-indolo[2,3-b]quinoxaline derivatives have shown a strong binding affinity for DNA, which is a critical factor for their pharmacological activities. nih.gov The interaction often shows a preference for AT-rich regions within the DNA sequence. chalmers.senih.gov The planar indoloquinoxaline moiety facilitates stacking between the nucleobases of DNA. nih.gov The stability of this compound-DNA complex is influenced by the substituents and side chains attached to the core structure, as well as their orientation within the DNA grooves. nih.gov

Table 1: Summary of Predicted Ligand-Target Interactions for the Indolo[2,3-b]quinoxaline Scaffold
TargetInteraction TypeKey Findings
DNA HelixIntercalationThe planar aromatic core stacks between DNA base pairs. nih.gov
DNA GroovesSide Chain BindingSide chains influence binding stability and sequence specificity (e.g., AT-region preference). nih.govchalmers.se
Topoisomerase EnzymesInhibition (predicted)Binding may disrupt enzyme function during DNA replication. mdpi.com While some derivatives show poor direct inhibition of topoisomerase II, their interaction remains a subject of study. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been employed to complement experimental studies on indolo[2,3-b]quinoxaline derivatives, providing insights into charge distribution and molecular orbital energies. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity. nih.gov For a series of related donor-acceptor compounds based on an indolo[2,3-b]naphtho[2,3-f]quinoxaline structure, DFT calculations were used to determine their frontier orbital energy levels. scilit.com These studies are crucial for applications in organic electronics and for understanding the molecule's potential to participate in charge-transfer interactions. scilit.com The computed HOMO-LUMO energy demonstrates that charge exchange can readily occur within the molecule. nih.gov

Table 2: Theoretical Electronic Properties for Indolo[2,3-b]quinoxaline Analogs
ParameterCalculated Energy Range (eV)Significance
HOMO-6.51 to -6.84Represents the electron-donating ability of the molecule. scilit.com
LUMO-3.00 to -3.30Represents the electron-accepting ability of the molecule. scilit.com
Energy Gap (Egap)3.21 to 3.84Indicates chemical reactivity and electronic transition energy. nih.govscilit.com

Intramolecular Charge Transfer (ICT) is a phenomenon where an electron is transferred from a donor part to an acceptor part of the same molecule upon photoexcitation. DFT calculations on indolo[2,3-b]quinoxaline derivatives have revealed an asymmetrical charge distribution. researchgate.net The electron density is typically accumulated around electronegative atoms like nitrogen and oxygen. researchgate.net This inherent charge separation is a key feature of donor-acceptor systems and is fundamental to their optical and electronic properties, including ICT transitions. scilit.com The polarity-dependent ICT process is responsible for the environmental sensitivity of related fluorescent probes, where changes in the surrounding medium affect the emission properties. nih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

In silico ADME predictions are essential in the early phases of drug discovery to forecast the pharmacokinetic properties of a compound. Computational studies on related heterocyclic compounds, such as indolo[2,3-b]quinoline conjugates and pyrazolo[1,5-a]pyrimidines, have been performed to predict their ADME profiles. nih.govnih.gov These predictions often assess compliance with established guidelines like Lipinski's rule of five, which helps to evaluate the drug-likeness of a molecule. nih.gov Key parameters such as human intestinal absorption (HIA) are commonly calculated to estimate oral bioavailability. nih.gov

Table 3: Common In Silico ADME Parameters Predicted for Related Heterocyclic Compounds
ADME ParameterPrediction Goal
Lipinski's Rule of FiveEvaluates drug-likeness and potential for oral bioavailability. nih.gov
Human Intestinal Absorption (HIA)Predicts the extent of absorption from the gastrointestinal tract. nih.gov
CYP Isoform InhibitionAssesses the potential for drug-drug interactions via cytochrome P450 enzyme inhibition. nih.gov
Plasma Protein BindingEstimates the degree to which a molecule binds to proteins in the blood, affecting its distribution.
Blood-Brain Barrier (BBB) PermeationPredicts the ability of the compound to cross into the central nervous system.

In Silico Toxicity Prediction

Computational toxicology is used to predict the potential adverse effects of chemical compounds, minimizing the need for extensive experimental testing in early development stages. For analogous heterocyclic structures, in silico models have been used to predict various toxicological endpoints. nih.gov These predictions can include assessments for carcinogenicity, mutagenicity (Ames test), and cardiotoxicity, often indicated by the potential to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel. nih.gov

Table 4: Typical In Silico Toxicity Endpoints Predicted for Related Compounds
Toxicity EndpointAssociated RiskPrediction Outcome Example
CarcinogenicityCancer-causing potential.Often predicted as positive or negative based on structural alerts. nih.gov
Mutagenicity (Ames Test)Potential to induce genetic mutations.Models predict whether the compound is likely to be mutagenic.
hERG InhibitionRisk of cardiotoxicity (arrhythmia).Categorized as low, medium, or high risk. nih.gov

Application of Indolo 2,3 B Quinoxalin 6 Yl Acetic Acid in Advanced Materials and Optoelectronics

Development as N-type Materials for Optoelectronic Devices

The development of efficient n-type organic materials is crucial for the advancement of optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The indolo[2,3-b]quinoxaline scaffold has been identified as a promising candidate for these applications due to its electron-deficient quinoxaline (B1680401) unit.

Research into indolo[2,3-b]quinoxaline derivatives has demonstrated their potential as n-type materials. researchgate.netresearchgate.net These compounds often exhibit low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, a key characteristic for efficient electron injection and transport. For instance, studies on (indolo[2,3-b]quinoxalin-2-yl)(phenyl)methanone derivatives have shown LUMO levels in the range of -3.65 to -3.98 eV, which is comparable to established n-type materials. researchgate.net The introduction of electron-withdrawing groups to the indolo[2,3-b]quinoxaline core can further lower the LUMO energy, enhancing electron-accepting capabilities. researchgate.net

While direct studies on Indolo[2,3-b]quinoxalin-6-yl-acetic acid for optoelectronic applications are not extensively documented, the inherent properties of the parent structure suggest its potential. The acetic acid moiety at the 6-position could influence the material's processing, solubility, and thin-film morphology, which are critical factors in device fabrication.

Table 1: Electrochemical Properties of Selected Indolo[2,3-b]quinoxaline Derivatives

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)
Derivative 1-5.64-3.651.99
Derivative 2-6.35-3.982.37
Derivative 3-6.05-2.503.55
Derivative 4-6.70-2.993.71

Note: Data is for (indolo[2,3-b]quinoxalin-2-yl)(phenyl)methanone derivatives and is intended to be illustrative of the properties of the general scaffold. researchgate.net

Fluorescent Probes and Imaging Agents

The extended π-conjugated system of the indolo[2,3-b]quinoxaline core imparts fluorescent properties to its derivatives, making them suitable for applications as fluorescent probes and imaging agents. These molecules can absorb light in the ultraviolet or visible region and subsequently emit light at a longer wavelength.

Derivatives of indolo[2,3-b]quinoxaline have been synthesized and shown to exhibit fluorescence in the blue-orange region of the spectrum. researchgate.net The photophysical properties, including the emission wavelength and quantum yield, can be tuned by modifying the substituents on the core structure. researchgate.net Some derivatives also display aggregation-induced emission (AIE), a phenomenon where the fluorescence intensity is enhanced in the aggregated state, which is highly beneficial for bioimaging applications. nih.gov

While specific data on the fluorescence of this compound is limited, the known fluorescence of the indolo[2,3-b]quinoxaline scaffold suggests that this compound would also be fluorescent. The acetic acid group could be utilized for bioconjugation, allowing the molecule to be attached to specific biomolecules for targeted imaging.

Table 2: Photophysical Properties of Selected Fluorescent Indolo[2,3-b]quinoxaline Dyes

DyeAbsorption Max (nm)Emission Max (nm)Quantum Yield (in toluene)
Dye 13974580.23
Dye 24906140.01
Dye 3410480N/A
Dye 4450550N/A

Note: Data is for (indolo[2,3-b]quinoxalin-2-yl)(phenyl)methanone derivatives and is intended to be illustrative of the properties of the general scaffold. researchgate.net

Intercalating Nucleic Acids for Triplex Stability Enhancement

The planar structure of the 6H-indolo[2,3-b]quinoxaline nucleus allows it to act as a DNA intercalator, inserting itself between the base pairs of a nucleic acid duplex or triplex. This interaction can stabilize the structure of the nucleic acid.

The thermal stability of complexes between 6H-indolo[2,3-b]quinoxaline derivatives and DNA has been demonstrated to be dependent on the nature of the substituents and side chains attached to the core. nih.gov These modifications can influence the binding affinity and the orientation of the molecule within the DNA grooves. nih.gov The intercalation of these compounds has been shown to be a key mechanism in their pharmacological activities. nih.gov

A new intercalating nucleic acid monomer incorporating a 6H-indolo[2,3-b]quinoxaline derivative has been synthesized and used to improve the thermal stability of Hoogsteen-type triplexes. nih.gov The incorporation of this monomer into an oligonucleotide led to a significant increase in the melting temperature of the triplex. nih.gov The acetic acid side chain of this compound could potentially participate in hydrogen bonding or electrostatic interactions with the nucleic acid backbone, further contributing to the stability of the triplex.

Future Directions and Research Gaps

Elucidation of Undiscovered Mechanisms of Action

While DNA intercalation is the most cited mechanism of action for the 6H-indolo[2,3-b]quinoxaline class, the full spectrum of its biological interactions remains largely unexplored. nih.govresearchgate.net The planar structure of the fused heterocyclic system facilitates insertion between DNA base pairs, which is thought to disrupt replication and transcription, leading to cytotoxic effects. researchgate.netchalmers.se However, this broad mechanism does not account for the nuanced biological activities observed in various derivatives.

Future research should focus on identifying and characterizing alternative molecular targets. For instance, some derivatives have been noted for their ability to modulate multidrug resistance (MDR) or inhibit kinases, suggesting that interactions with proteins like P-glycoprotein or specific enzymes in signaling pathways are possible. nih.govresearchgate.netechemstore.com The acetic acid moiety of the titular compound, in particular, may confer an affinity for different targets compared to other derivatives. Investigating its effect on topoisomerases, cell cycle kinases (e.g., CDKs), or transcription factors could reveal novel pathways through which it exerts its effects. A deeper understanding of these secondary mechanisms is crucial for optimizing the compound's therapeutic index and identifying potential synergistic combinations with other drugs.

Exploration of Novel Therapeutic Applications

Derivatives of the indolo[2,3-b]quinoxaline scaffold have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, antibacterial, and antifungal properties. ontosight.aiontosight.aiimist.ma The primary focus of many studies has been on oncology, with compounds showing efficacy against leukemia and various solid tumors. researchgate.netnih.gov

The exploration of new therapeutic avenues represents a significant research opportunity. The established antiviral activity, particularly against Herpes Simplex Virus (HSV) and Cytomegalovirus (CMV), warrants further investigation into its potential against other viruses, including emerging respiratory pathogens. researchgate.netchalmers.se The anti-inflammatory properties noted in some analogs suggest potential applications in autoimmune diseases like rheumatoid arthritis. chalmers.se Furthermore, given the structural similarities to other bioactive heterocyclic systems, investigating the efficacy of Indolo[2,3-b]quinoxalin-6-yl-acetic acid against parasitic infections such as malaria, leishmaniasis, and trypanosomiasis could open up new treatment possibilities. mdpi.comijpsjournal.com

Development of Targeted Delivery Systems

A significant hurdle in the clinical translation of many potent chemotherapeutic agents, including indolo[2,3-b]quinoxaline derivatives, is the potential for off-target toxicity. The development of targeted delivery systems is a critical strategy to enhance the compound's accumulation at the site of disease while minimizing systemic exposure.

Future research should explore various nano-formulations to improve the pharmacokinetic profile of this compound. Potential strategies include:

Liposomal Encapsulation: To improve solubility and circulation time.

Polymeric Nanoparticles: For controlled and sustained release.

Antibody-Drug Conjugates (ADCs): To target specific cell surface receptors overexpressed on cancer cells.

Conjugation with Targeting Ligands: Similar to how sugars have been used to target GLUT transporters in related compounds, specific ligands could be attached to direct the drug to particular tissues or cell types. nih.gov

These advanced delivery systems could transform the therapeutic application of this compound, enabling lower effective doses and reducing adverse effects.

Advanced Computational Modeling for Rational Design

Computational chemistry offers powerful tools for accelerating drug discovery and development. Quantitative Structure-Activity Relationship (QSAR) studies have already been employed to model the cytotoxic activity of 6H-indolo[2,3-b]quinoxaline derivatives, suggesting that specific structural modifications can enhance potency. researchgate.netnih.gov

The next frontier lies in the application of more sophisticated computational techniques for the rational design of novel analogs of this compound. Advanced approaches could include:

Molecular Dynamics (MD) Simulations: To study the dynamic interactions between the compound and its biological targets (e.g., DNA, kinases) in a simulated physiological environment.

Free Energy Perturbation (FEP) Calculations: To more accurately predict the binding affinities of newly designed analogs before their synthesis.

Pharmacophore Modeling and Virtual Screening: To identify other potential biological targets and to screen large compound libraries for molecules with similar interaction profiles. nih.gov

Machine Learning and AI: To develop predictive models for activity, toxicity, and pharmacokinetic properties (ADMET) based on larger datasets. nih.gov

These in silico methods can guide the synthesis of next-generation compounds with improved efficacy, selectivity, and drug-like properties, thereby streamlining the path from discovery to clinical application. mdpi.com

Table of Research Findings for Indolo[2,3-b]quinoxaline Derivatives

Area of Research Key Finding Implication for Future Research Reference
Mechanism of Action Primary mechanism is DNA intercalation. Investigate non-DNA targets like kinases and MDR proteins. nih.govresearchgate.net
Anticancer Activity Derivatives show significant in vitro activity against human leukemia (HL-60) cells. Explore efficacy in a broader range of cancer types and in vivo models. researchgate.netnih.gov
Antiviral Activity Good activity reported against HSV-1, CMV, and VZV. Test against other viral families and investigate specific viral protein targets. researchgate.netchalmers.se
Computational Design QSAR models suggest substituents that increase cytotoxic potency. Employ advanced MD simulations and machine learning for more precise rational design. nih.govresearchgate.net
Drug Delivery Conjugation of related structures with sugars can enhance cancer cell targeting. Develop nanoparticle and antibody-drug conjugate systems for targeted delivery. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Indolo[2,3-b]quinoxalin-6-yl-acetic acid, and how do they compare in efficiency?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, followed by annulation steps to form the indoloquinoxaline core. A two-step approach described in recent literature includes Pd-catalyzed Suzuki coupling of brominated precursors with boronic acids, followed by intramolecular C–N bond formation (e.g., using aliphatic or aromatic amines). Yield optimization often requires tuning reaction parameters like temperature (80–120°C), solvent (DMF or THF), and catalyst loading (2–5 mol% Pd(PPh₃)₄) . Alternative methods involve metal-free cyclization under acidic conditions, though yields may vary (45–75%) depending on substituent effects .

Q. How can researchers confirm the structural integrity of this compound derivatives?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, nitro-substituted quinoxaline derivatives have been resolved using single-crystal X-ray diffraction (CCDC reference: 1983315), with bond angles and distances analyzed to validate the fused indole-quinoxaline system . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight verification and NMR spectroscopy (¹H/¹³C, DEPT, HSQC) to assign proton environments and confirm acetic acid sidechain attachment .

Q. What analytical methods are recommended for assessing purity and stability of this compound?

  • Methodological Answer : Use HPLC with UV detection (λ = 254–280 nm) and a C18 column to assess purity (>95% threshold). Stability studies should include accelerated degradation tests under varying pH (1–13), temperature (40–60°C), and light exposure. Monitor decomposition via LC-MS to identify breakdown products (e.g., decarboxylation or ring-opening intermediates) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for indoloquinoxaline derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). To address this, standardize assays using validated protocols (e.g., NIH/NCATS guidelines) and include positive controls (e.g., doxorubicin for cytotoxicity). Meta-analysis of literature data, combined with in-house dose-response curves (IC₅₀ calculations), can clarify structure-activity relationships (SAR). For instance, 6-(4-methoxyphenyl)-substituted derivatives show enhanced HOMO energy levels, correlating with improved photodynamic activity .

Q. What strategies optimize reaction conditions for introducing diverse substituents to the indoloquinoxaline core?

  • Methodological Answer : Employ Design of Experiments (DoE) to systematically vary factors like catalyst type (Pd vs. Cu), ligand (bidentate vs. monodentate), and solvent polarity. For example, Table 1 in demonstrates that using Pd(OAc)₂ with XPhos ligand in DMF at 100°C maximizes yields (82%) for electron-deficient substrates. Computational modeling (DFT) can predict regioselectivity in electrophilic substitution reactions, guiding substituent placement .

Q. How do the electrochemical properties of this compound derivatives influence their photodynamic therapy (PDT) applications?

  • Methodological Answer : Cyclic voltammetry (CV) and UV-vis spectroscopy are critical for determining HOMO-LUMO gaps and singlet oxygen quantum yields (ΦΔ). Derivatives with methoxy or electron-donating groups exhibit lower band gaps (e.g., 2.1 eV) and higher ΦΔ (0.45–0.62), making them suitable for PDT. Compare these results with time-dependent density functional theory (TD-DFT) simulations to validate experimental trends .

Data Analysis & Experimental Design

Q. What statistical approaches are appropriate for analyzing dose-response data in cytotoxicity studies?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves and calculate IC₅₀ values. Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare efficacy across derivatives. For high-throughput screening, employ Z’-factor validation to ensure assay robustness (Z’ > 0.5 indicates suitability) .

Q. How should researchers handle conflicting crystallographic data between synthesized batches?

  • Methodological Answer : Re-evaluate crystallization conditions (solvent, cooling rate) to ensure reproducibility. Use powder XRD to detect polymorphic variations. If discrepancies persist, conduct Hirshfeld surface analysis to assess intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that may influence packing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.